molecular formula C17H20N2O3S B4722001 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide

4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide

Cat. No. B4722001
M. Wt: 332.4 g/mol
InChI Key: ZLSZPYOAADEROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide, also known as MSAPB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. MSAPB belongs to the class of compounds known as benzamides, which are known for their ability to modulate the activity of certain receptors in the body.

Mechanism of Action

The exact mechanism of action of 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the body. Specifically, 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain. By binding to this receptor, 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide may be able to modulate dopamine levels and improve symptoms of certain conditions.
Biochemical and Physiological Effects:
4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to increase dopamine levels in the brain, which may be beneficial for conditions such as Parkinson's disease. It has also been shown to have anti-inflammatory effects, which could be beneficial for conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been shown to have a number of potential therapeutic properties, which makes it an interesting compound to study. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are a number of potential future directions for research on 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide. One area of interest is its potential use as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, there may be potential for using 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide in the treatment of other conditions that involve dopamine dysregulation, such as schizophrenia. Further research is needed to fully understand the potential therapeutic properties of 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide and its mechanism of action.

Scientific Research Applications

4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been studied for its potential therapeutic properties in a variety of scientific research studies. One area of research has focused on its ability to modulate the activity of certain receptors in the body, such as the dopamine D2 receptor. This has led to investigations into its potential use as a treatment for conditions such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

4-(methanesulfonamido)-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-23(21,22)19-16-11-9-15(10-12-16)17(20)18-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,19H,5,8,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZPYOAADEROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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